

Co-treatment of TMP195 with Anti-PD-1 Immunotherapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *TMP195*

Cat. No.: *B15587253*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of targeted therapies that modulate the tumor microenvironment (TME) with immune checkpoint inhibitors is a promising strategy in cancer treatment. **TMP195**, a selective class IIa histone deacetylase (HDAC) inhibitor, has emerged as a potent immunomodulatory agent.^{[1][2]} When used in combination with anti-PD-1 immunotherapy, **TMP195** has been shown to enhance anti-tumor responses in preclinical models of breast and colorectal cancer.^{[1][3]}

These application notes provide an overview of the mechanism of action, key experimental data, and detailed protocols for studying the synergistic effects of **TMP195** and anti-PD-1 co-treatment.

Mechanism of Action: Reprogramming the Tumor Microenvironment

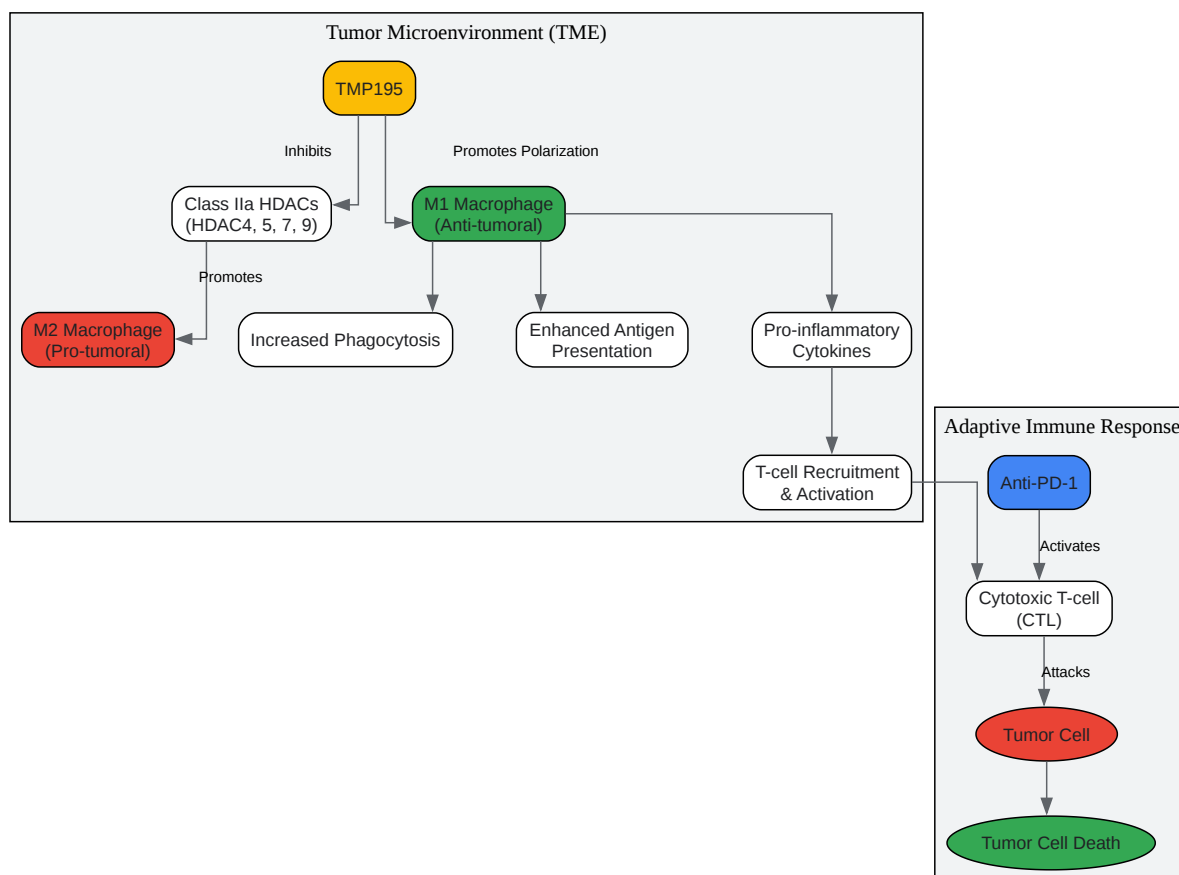
TMP195's primary anti-tumor effect in the context of immunotherapy is not through direct cytotoxicity to cancer cells, but rather through the modulation of innate immune cells, particularly tumor-associated macrophages (TAMs).^{[1][3]} Class IIa HDACs (HDAC4, 5, 7, and

9) are key regulators of macrophage polarization.[2][3] By selectively inhibiting these enzymes, **TMP195** reprograms pro-tumoral M2-like TAMs into an anti-tumoral M1-like phenotype.[1][4]

This repolarization leads to several key changes in the TME:

- **Increased Phagocytosis:** M1 macrophages are highly phagocytic and actively engulf tumor cells.[3][4]
- **Enhanced Antigen Presentation:** M1 macrophages upregulate molecules involved in antigen presentation, leading to better activation of the adaptive immune system.[4]
- **Pro-inflammatory Cytokine Release:** The secretion of pro-inflammatory cytokines by M1 macrophages helps to recruit and activate other immune cells, such as cytotoxic T lymphocytes (CTLs).[1]
- **Increased T-cell Infiltration and Activation:** The pro-inflammatory TME fostered by M1 macrophages promotes the infiltration and activation of CTLs, which are the primary effectors of anti-PD-1 therapy.[5][6]

The synergy between **TMP195** and anti-PD-1 arises from this complementary mechanism of action. **TMP195** "primes" the TME, making it more responsive to the T-cell-mediated anti-tumor effects of anti-PD-1 blockade.



[Click to download full resolution via product page](#)

Figure 1. Signaling pathway of **TMP195** and anti-PD-1 co-treatment.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the co-treatment of **TMP195** and anti-PD-1.

Table 1: In Vivo Tumor Growth Inhibition

Cancer Model	Treatment Group	Outcome	Reference
MMTV-PyMT Breast Cancer	TMP195 + Anti-PD-1	Significant reduction in tumor burden compared to either monotherapy.	[3]
Colorectal Cancer (Subcutaneous)	TMP195 + Anti-PD-1	Stronger therapeutic effect on tumor growth than monotherapy.	[1]

Table 2: Immunological Changes in the Tumor Microenvironment

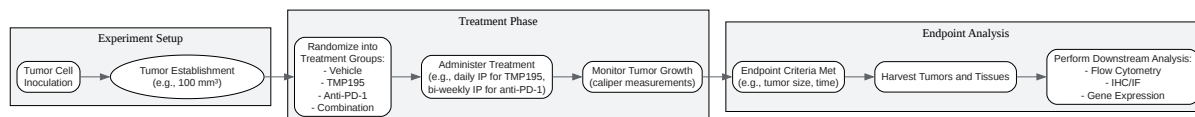
Cancer Model	Treatment Group	Immune Cell Population	Change	Reference
MMTV-PyMT Breast Cancer	TMP195	CD11b+ myeloid cells	Increased proportion	[5]
MMTV-PyMT Breast Cancer	TMP195	Mature macrophages	Increased proportion	[5]
MMTV-PyMT Breast Cancer	TMP195	Activated cytotoxic T-lymphocytes (Granzyme B+)	Increased proportion	[5]
Colorectal Cancer	TMP195 + Anti-PD-1	M1 Macrophages (CD45+F4/80+C D86+)	Increased infiltration compared to anti-PD-1 alone.	[1][6]
Colorectal Cancer	TMP195 + Anti-PD-1	T-lymphocytes	Increased infiltration	[6]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of **TMP195** and anti-PD-1 co-treatment.

Protocol 1: In Vivo Mouse Tumor Model

This protocol describes a general workflow for an in vivo study using a syngeneic mouse tumor model.



[Click to download full resolution via product page](#)

Figure 2. Experimental workflow for an in vivo mouse tumor study.

Materials:

- Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)
- Tumor cell line (e.g., MC38 colorectal cancer, E0771 breast cancer)
- **TMP195** (dissolved in a suitable vehicle, e.g., corn oil)[2]
- Anti-mouse PD-1 antibody (or isotype control)
- Sterile PBS
- Calipers

Procedure:

- **Tumor Cell Inoculation:** Subcutaneously inject a suspension of tumor cells (e.g., 1×10^6 cells in 100 μ L PBS) into the flank of each mouse.
- **Tumor Growth Monitoring:** Monitor tumor growth every 2-3 days by measuring the length and width of the tumors with calipers. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- **Randomization and Treatment:** Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment groups:

- Vehicle control
- **TMP195** (e.g., 50 mg/kg, daily intraperitoneal injection)[1]
- Anti-PD-1 antibody (e.g., 200 µg/mouse, intraperitoneal injection every 3 days)
- **TMP195** + Anti-PD-1
- Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.
- Endpoint: Euthanize the mice when tumors reach the predetermined endpoint size or at the end of the study period.
- Tissue Collection: Harvest tumors and spleens for downstream analysis.

Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

This protocol outlines the steps for analyzing immune cell populations within the harvested tumors.

Materials:

- Harvested tumors
- RPMI-1640 medium
- Collagenase IV and DNase I
- Fetal Bovine Serum (FBS)
- Red Blood Cell Lysis Buffer
- FACS buffer (PBS with 2% FBS)
- Fc block (anti-CD16/32)

- Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD11b, CD86, Granzyme B)
- Live/dead stain
- Flow cytometer

Procedure:

- Tumor Digestion: Mince the harvested tumors and digest them in RPMI medium containing collagenase IV and DNase I for 30-60 minutes at 37°C with agitation to create a single-cell suspension.
- Cell Filtration and Lysis: Pass the digested tissue through a 70 µm cell strainer. Lyse red blood cells using a lysis buffer.
- Cell Staining:
 - Resuspend the cells in FACS buffer and perform a live/dead stain according to the manufacturer's instructions.
 - Block Fc receptors with anti-CD16/32 antibody.
 - Stain for surface markers with a cocktail of fluorescently conjugated antibodies for 30 minutes on ice.
 - For intracellular staining (e.g., Granzyme B), fix and permeabilize the cells after surface staining, then stain for the intracellular target.
- Data Acquisition: Acquire the stained cells on a flow cytometer.
- Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the different immune cell populations within the TME.

Protocol 3: Immunohistochemistry (IHC) / Immunofluorescence (IF)

This protocol provides a general outline for visualizing immune cell infiltration in tumor sections.

Materials:

- Harvested tumors
- Formalin or other fixative
- Paraffin embedding reagents or OCT compound for frozen sections
- Microtome
- Primary antibodies against markers of interest (e.g., CD8, F4/80, CD86)
- Secondary antibodies (conjugated to HRP for IHC or a fluorophore for IF)
- DAB substrate (for IHC)
- DAPI or other nuclear counterstain (for IF)
- Microscope

Procedure:

- Tissue Preparation: Fix the harvested tumors in formalin and embed them in paraffin, or embed fresh tissue in OCT and freeze for cryosectioning.
- Sectioning: Cut thin sections (e.g., 4-5 μm) of the embedded tissue using a microtome.
- Antigen Retrieval (for paraffin sections): Deparaffinize and rehydrate the sections, then perform heat-induced epitope retrieval.
- Staining:
 - Block non-specific binding sites.
 - Incubate with the primary antibody.
 - Incubate with the appropriate secondary antibody.
 - For IHC, add the DAB substrate to visualize the staining.

- For IF, mount with a mounting medium containing a nuclear counterstain.
- Imaging and Analysis: Image the stained sections using a brightfield or fluorescence microscope. Quantify the number and localization of positive cells.

Conclusion

The co-treatment of **TMP195** with anti-PD-1 immunotherapy represents a promising therapeutic strategy. By reprogramming the tumor microenvironment to be more immunologically active, **TMP195** can enhance the efficacy of checkpoint blockade. The protocols and data presented here provide a framework for researchers to further investigate and develop this combination therapy for clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. TMP195 Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Class IIa HDAC inhibition reduces breast tumors and metastases via anti-tumor macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harnessing class II histone deacetylases in macrophages to combat breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Co-treatment of TMP195 with Anti-PD-1 Immunotherapy: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15587253#co-treatment-of-tmp195-with-immunotherapy-e-g-anti-pd-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com